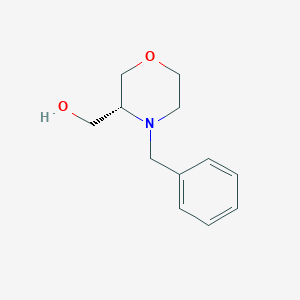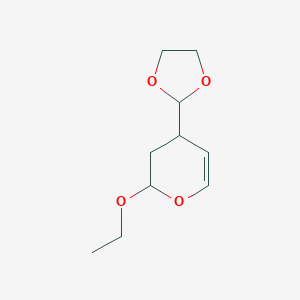
4-(1,3-Dioxolan-2-YL)-2-ethoxy-3,4-dihydro-2H-pyran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1,3-Dioxolan-2-YL)-2-ethoxy-3,4-dihydro-2H-pyran, also known as DEP, is a heterocyclic organic compound that has been widely used in scientific research. It is a colorless liquid that has a sweet odor and is soluble in water. DEP has been used in various fields of research, including biochemistry, pharmacology, and medicine.
Mécanisme D'action
The mechanism of action of 4-(1,3-Dioxolan-2-YL)-2-ethoxy-3,4-dihydro-2H-pyran is not well understood. However, it has been proposed that 4-(1,3-Dioxolan-2-YL)-2-ethoxy-3,4-dihydro-2H-pyran acts as a Lewis acid and forms complexes with nucleophiles such as oxygen and nitrogen atoms. This complex formation can lead to changes in the reactivity and stability of the nucleophile, which can affect the reaction outcome.
Effets Biochimiques Et Physiologiques
4-(1,3-Dioxolan-2-YL)-2-ethoxy-3,4-dihydro-2H-pyran has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to induce apoptosis. 4-(1,3-Dioxolan-2-YL)-2-ethoxy-3,4-dihydro-2H-pyran has also been shown to have anti-inflammatory and antioxidant properties. 4-(1,3-Dioxolan-2-YL)-2-ethoxy-3,4-dihydro-2H-pyran has been shown to have a protective effect on liver cells and to improve liver function in animal models. 4-(1,3-Dioxolan-2-YL)-2-ethoxy-3,4-dihydro-2H-pyran has been shown to have a neuroprotective effect and to improve cognitive function in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
4-(1,3-Dioxolan-2-YL)-2-ethoxy-3,4-dihydro-2H-pyran has several advantages for lab experiments. It is a relatively stable compound that is easy to handle and store. 4-(1,3-Dioxolan-2-YL)-2-ethoxy-3,4-dihydro-2H-pyran has a low toxicity and is not known to have any adverse effects on human health. 4-(1,3-Dioxolan-2-YL)-2-ethoxy-3,4-dihydro-2H-pyran is also a versatile compound that can be used in various fields of research.
However, 4-(1,3-Dioxolan-2-YL)-2-ethoxy-3,4-dihydro-2H-pyran also has some limitations for lab experiments. It is a relatively expensive compound that may not be readily available in some labs. 4-(1,3-Dioxolan-2-YL)-2-ethoxy-3,4-dihydro-2H-pyran is also a relatively reactive compound that can undergo side reactions, which can affect the reaction outcome. 4-(1,3-Dioxolan-2-YL)-2-ethoxy-3,4-dihydro-2H-pyran is also a relatively volatile compound that can evaporate quickly, which can affect the reaction yield.
Orientations Futures
4-(1,3-Dioxolan-2-YL)-2-ethoxy-3,4-dihydro-2H-pyran has several potential future directions for scientific research. 4-(1,3-Dioxolan-2-YL)-2-ethoxy-3,4-dihydro-2H-pyran can be used as a starting material for the synthesis of various compounds, including pharmaceuticals and agrochemicals. 4-(1,3-Dioxolan-2-YL)-2-ethoxy-3,4-dihydro-2H-pyran can also be used as a reagent in the synthesis of various heterocyclic compounds, which have potential applications in various fields of research. 4-(1,3-Dioxolan-2-YL)-2-ethoxy-3,4-dihydro-2H-pyran can also be used as a solvent for the extraction of natural products, which can have potential applications in the food and cosmetic industries. Overall, 4-(1,3-Dioxolan-2-YL)-2-ethoxy-3,4-dihydro-2H-pyran has a wide range of potential future directions for scientific research.
Méthodes De Synthèse
4-(1,3-Dioxolan-2-YL)-2-ethoxy-3,4-dihydro-2H-pyran can be synthesized by the reaction of ethyl acetoacetate and 1,3-dioxolane in the presence of a strong base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate that undergoes cyclization to produce 4-(1,3-Dioxolan-2-YL)-2-ethoxy-3,4-dihydro-2H-pyran. The yield of 4-(1,3-Dioxolan-2-YL)-2-ethoxy-3,4-dihydro-2H-pyran can be increased by using a solvent such as ethanol and by controlling the reaction temperature.
Applications De Recherche Scientifique
4-(1,3-Dioxolan-2-YL)-2-ethoxy-3,4-dihydro-2H-pyran has been used in various scientific research applications. It has been used as a solvent for the extraction of natural products, as a reactant in organic synthesis, and as a stabilizer in emulsions. 4-(1,3-Dioxolan-2-YL)-2-ethoxy-3,4-dihydro-2H-pyran has been used in the synthesis of various compounds, including pyranopyrazoles, pyrazolopyridines, and pyrazolopyrimidines. 4-(1,3-Dioxolan-2-YL)-2-ethoxy-3,4-dihydro-2H-pyran has also been used as a reagent in the synthesis of heterocyclic compounds, such as pyridines and quinolines.
Propriétés
Numéro CAS |
110238-80-7 |
|---|---|
Nom du produit |
4-(1,3-Dioxolan-2-YL)-2-ethoxy-3,4-dihydro-2H-pyran |
Formule moléculaire |
C10H16O4 |
Poids moléculaire |
200.23 g/mol |
Nom IUPAC |
4-(1,3-dioxolan-2-yl)-2-ethoxy-3,4-dihydro-2H-pyran |
InChI |
InChI=1S/C10H16O4/c1-2-11-9-7-8(3-4-12-9)10-13-5-6-14-10/h3-4,8-10H,2,5-7H2,1H3 |
Clé InChI |
XODAGZOANOPFGF-UHFFFAOYSA-N |
SMILES |
CCOC1CC(C=CO1)C2OCCO2 |
SMILES canonique |
CCOC1CC(C=CO1)C2OCCO2 |
Synonymes |
2H-Pyran,4-(1,3-dioxolan-2-yl)-2-ethoxy-3,4-dihydro-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




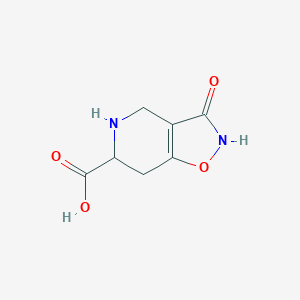
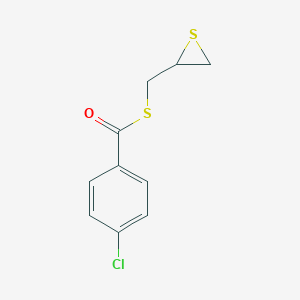
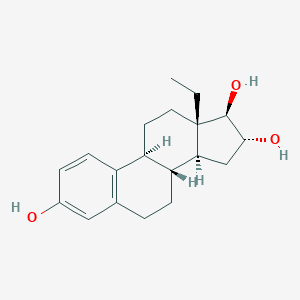

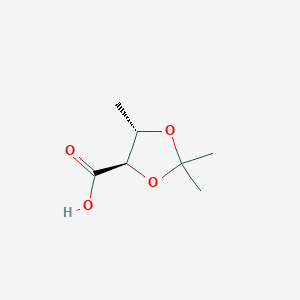
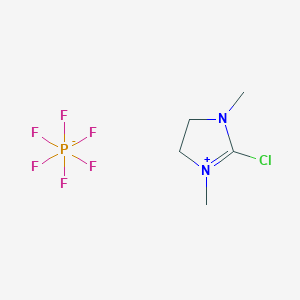
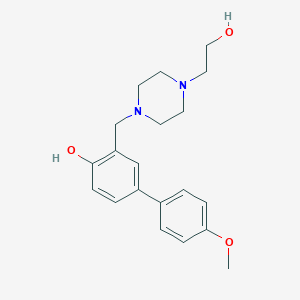
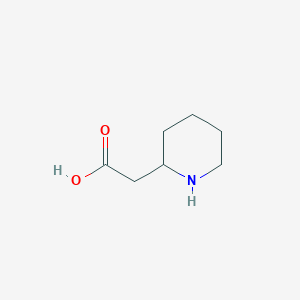
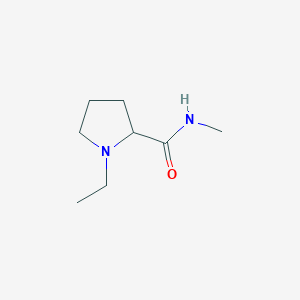
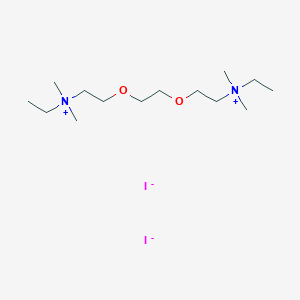
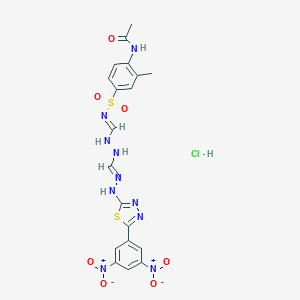
![2-(3-Bromophenyl)benzo[D]thiazole](/img/structure/B24853.png)
